1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine
1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine
Brand Name:
Vulcanchem
CAS No.:
5956-84-3
VCID:
VC0185028
InChI:
InChI=1S/C19H23ClN2O4S/c1-25-18-5-3-4-15(19(18)26-2)14-21-10-12-22(13-11-21)27(23,24)17-8-6-16(20)7-9-17/h3-9H,10-14H2,1-2H3
SMILES:
COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula:
C19H23ClN2O4S
Molecular Weight:
410.9 g/mol
1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine
CAS No.: 5956-84-3
Main Products
VCID: VC0185028
Molecular Formula: C19H23ClN2O4S
Molecular Weight: 410.9 g/mol
CAS No. | 5956-84-3 |
---|---|
Product Name | 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine |
Molecular Formula | C19H23ClN2O4S |
Molecular Weight | 410.9 g/mol |
IUPAC Name | 1-(4-chlorophenyl)sulfonyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine |
Standard InChI | InChI=1S/C19H23ClN2O4S/c1-25-18-5-3-4-15(19(18)26-2)14-21-10-12-22(13-11-21)27(23,24)17-8-6-16(20)7-9-17/h3-9H,10-14H2,1-2H3 |
Standard InChIKey | AEQUHYRXZDUKSW-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES | COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
PubChem Compound | 1148096 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume